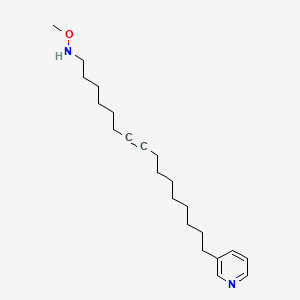
Niphatyne A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niphatyne A is a 3-alkylpyridine alkaloid isolated from marine sponges, specifically from the genus Xestospongia . This compound has garnered significant interest due to its unique chemical structure and potential biological activities, particularly its cytotoxic effects on cancer cells under nutrient-starved conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Niphatyne A involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyridine ring and the introduction of the alkyl side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the progress of the synthesis and to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Niphatyne A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Niphatyne A has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of 3-alkylpyridine alkaloids.
Biology: Investigated for its potential as a bioactive compound with cytotoxic effects on cancer cells.
Mecanismo De Acción
Niphatyne A exerts its effects by targeting specific molecular pathways involved in cell survival and proliferation. The compound has been shown to inhibit the growth of cancer cells by interfering with the phosphoinositide 3-kinase (PI3K)/v-akt murine thymoma viral oncogene homolog 1 (Akt)/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is crucial for the adaptation of cancer cells to nutrient-starved conditions, and its inhibition can lead to cell death.
Comparación Con Compuestos Similares
Niphatyne A is unique among 3-alkylpyridine alkaloids due to its specific structure and biological activity. Similar compounds include:
N-Methylthis compound: Another 3-alkylpyridine alkaloid with similar cytotoxic effects on cancer cells.
Furospinosulin-1: A furanosesterterpene isolated from marine sponges with cytotoxic activity.
Dictyoceratins-A and -C: Sesquiterpene phenols with potential anticancer properties.
These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
Propiedades
Número CAS |
109741-36-8 |
|---|---|
Fórmula molecular |
C22H36N2O |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
N-methoxy-16-pyridin-3-ylhexadec-7-yn-1-amine |
InChI |
InChI=1S/C22H36N2O/c1-25-24-20-15-13-11-9-7-5-3-2-4-6-8-10-12-14-17-22-18-16-19-23-21-22/h16,18-19,21,24H,2,4,6-15,17,20H2,1H3 |
Clave InChI |
LOKPPIGWSNLGFC-UHFFFAOYSA-N |
SMILES canónico |
CONCCCCCCC#CCCCCCCCCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


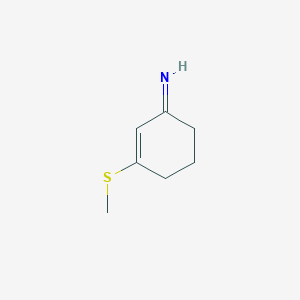
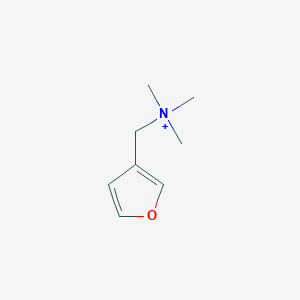
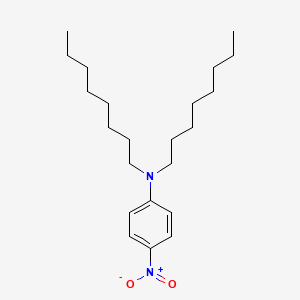
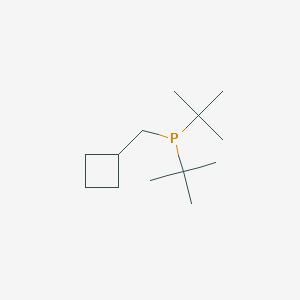
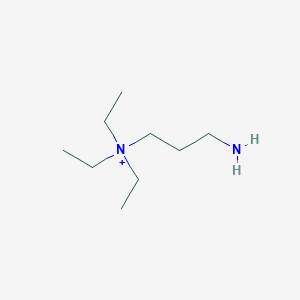
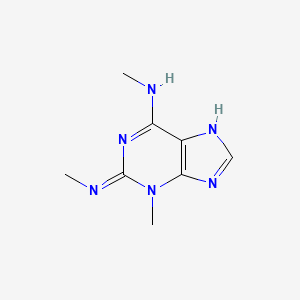




![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)
![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
